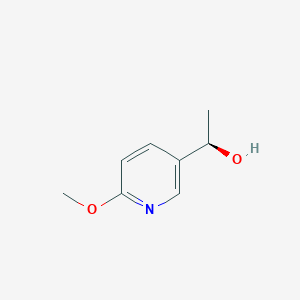
(R)-1-(6-Methoxypyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-Methoxypyridin-3-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethan-1-ol moiety at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Grignard Reaction: The 6-methoxypyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed.
Types of Reactions:
Oxidation: ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of 6-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 1-(6-methoxypyridin-3-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Pharmacophore: Serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Intermediate: Functions as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethan-1-ol moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(6-Methoxypyridin-3-yl)ethan-1-ol: The enantiomer of the compound.
6-Methoxypyridine-3-carboxylic acid: An oxidized derivative.
1-(6-Methoxypyridin-3-yl)ethane: A reduced derivative.
Uniqueness: ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its methoxy and ethan-1-ol functional groups also contribute to its distinct chemical reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
(1R)-1-(6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
NYDSKPPAAGUGLW-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CN=C(C=C1)OC)O |
Kanonische SMILES |
CC(C1=CN=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



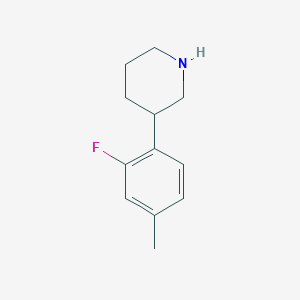
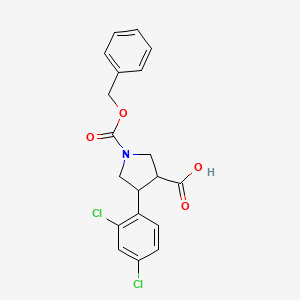

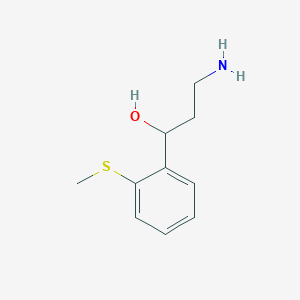

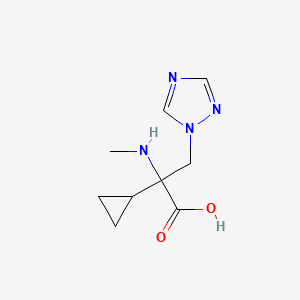

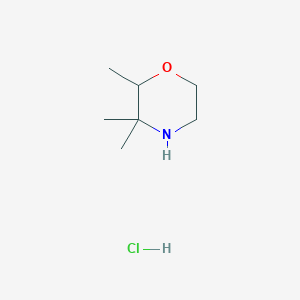
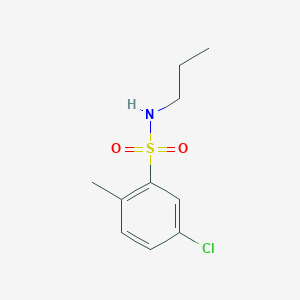
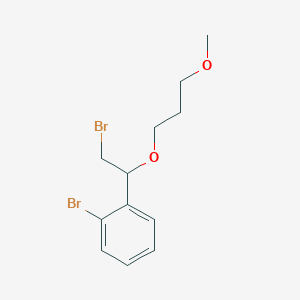
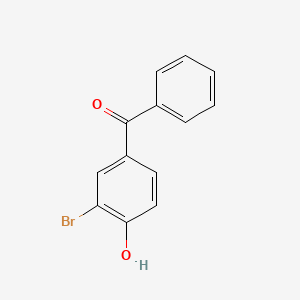
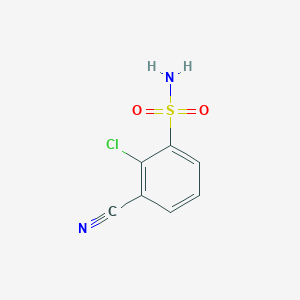
![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)
